molecular formula C14H13ClN4O2S B2593110 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 1604-81-5

7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2593110
CAS RN: 1604-81-5
M. Wt: 336.79
InChI Key: FULUDSQAMYAPHN-UHFFFAOYSA-N
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Description

The compound “7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine ring system is planar, but the overall three-dimensional shape of the molecule would be influenced by the other attached groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the mercapto group (-SH) is a good nucleophile and can participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -SH and -Cl would increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Metabolism and Pharmacological Activity

Metabolomics in Occupational Exposure : High-resolution metabolomics was employed to investigate the biological response to trichloroethylene (TCE) exposure in workers. This study highlighted the systemic endogenous metabolism disruption, including alterations in purine catabolism, demonstrating the potential of metabolomics to understand the molecular mechanisms behind exposure-related diseases (Walker et al., 2016).

Mercaptopurine Activity in Leukemia : Mercaptopurine, a purine antimetabolite, has been studied for its activity in patients with acute lymphoblastic leukemia. Research has focused on its biochemical parameters, such as its activation and catabolism, which are critical for its therapeutic efficacy. This highlights the importance of understanding purine metabolism in the context of pharmacological applications (Zimm et al., 1986).

Environmental and Health Monitoring

Exposure to Environmental Chemicals : Studies have investigated the human exposure to non-persistent environmental chemicals, including their metabolites in urine, linking exposure to potential health effects. This research underscores the significance of monitoring environmental exposure to chemicals and their impact on human health, relevant to understanding how compounds like 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione might be studied or monitored in environmental health contexts (Frederiksen et al., 2014).

Analytical Methodologies

Detection of Chemical Metabolites : The development of analytical methodologies for detecting chemical metabolites in biological samples is crucial for understanding the pharmacokinetics and environmental impact of purine derivatives and related compounds. This includes the detection of specific metabolites following exposure to various chemicals, facilitating the assessment of internal exposure and potential health outcomes (Barbieri et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs that contain purine rings work by mimicking the natural purines in our body, such as adenine and guanine .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical compound .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUDSQAMYAPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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